

Application Notes and Protocols: Calcyclin (S100A6) as a Therapeutic Target in Drug Discovery

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Compound of Interest

Compound Name: *calcyclin*

Cat. No.: *B1166246*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcyclin, also known as S100A6, is a small, acidic calcium-binding protein belonging to the S100 family. It is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and cytoskeletal dynamics.^{[1][2][3]} Aberrant expression of S100A6 has been implicated in the pathogenesis of numerous diseases, most notably in various forms of cancer, neurodegenerative disorders, and cardiovascular diseases.^{[1][4][5][6]} Its role in promoting tumorigenesis and metastasis, through interaction with a network of protein targets and modulation of key signaling pathways, has positioned it as a promising therapeutic target for drug discovery.^{[7][8]}

These application notes provide a summary of quantitative data on S100A6 expression and its interactions, detailed protocols for its study, and visual representations of its signaling pathways and experimental workflows to guide researchers in the investigation of S100A6 as a potential drug target.

Data Presentation

Table 1: Quantitative Expression of Calcyclin (S100A6) in Human Diseases

Disease Type	Tissue/Sample	Method	Key Findings	Reference
Cancer				
Colorectal Adenocarcinoma	Tumor Tissue vs. Normal Mucosa	Western Blot	~2.4-fold higher expression in adenocarcinoma.	[4]
Colorectal Carcinoma	Tumor Tissue vs. Normal Mucosa	2D-PAGE & Immunoblotting	Statistically significant increase of isoforms I (p=0.004) and III (p=0.025) in malignant tissue.	[1]
Pancreatic Ductal Adenocarcinoma (PDAC)	Microdissected Tumor Cells vs. Normal Cells	qRT-PCR	Significantly higher mRNA expression in invasive ductal carcinoma and intraductal papillary mucinous neoplasm (IPMN) cells compared to normal and pancreatitis-affected epithelial cells (p < 0.008).	[9][10]
Pancreatic Cancer	Pancreatic Juice	qRT-PCR	Significantly higher S100A6 mRNA levels in patients with pancreatic cancer and IPMN compared to	[9][10]

			those with chronic pancreatitis (p < 0.017).	
Non-Small Cell Lung Cancer (NSCLC)	Serum	ELISA	Significantly elevated serum levels in early-stage NSCLC patients compared to healthy controls (AUC = 0.668).	[5][6]
Lung Adenocarcinoma	Tumor Tissue vs. Normal Tissue	Immunohistochemistry	Significantly higher cytoplasmic S100A6 expression in advanced adenocarcinoma compared to non-invasive lesions and normal lung tissue (P < 0.05).	[11]
Lung Squamous Cell Carcinoma	Tumor Tissue	Immunohistochemistry	High expression of S100A6 was observed in 33.33% of patients and was associated with a poorer prognosis.	[12]
Neurodegenerative Disorders				

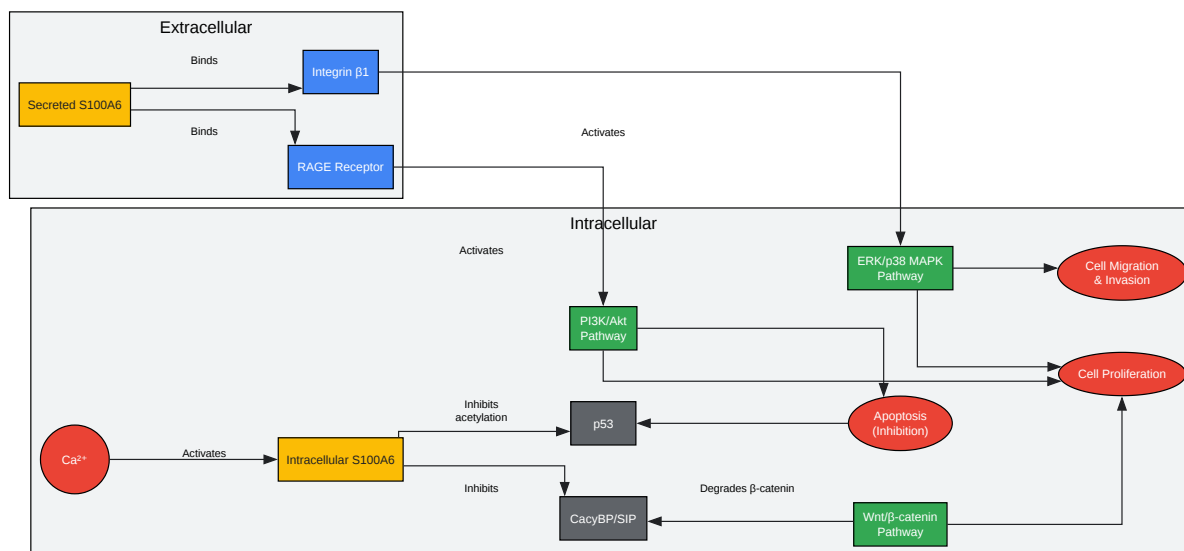
Alzheimer's Disease	Brain Tissue (APP/PS1 mice)	Immunohistochemistry	Upregulated in astrocytes surrounding A β amyloid deposits. [5]
Alzheimer's Disease	Brain Tissue (APP23 mice)	Immunohistochemistry	Found in both peripheral and central regions of β -amyloid plaques. [13]

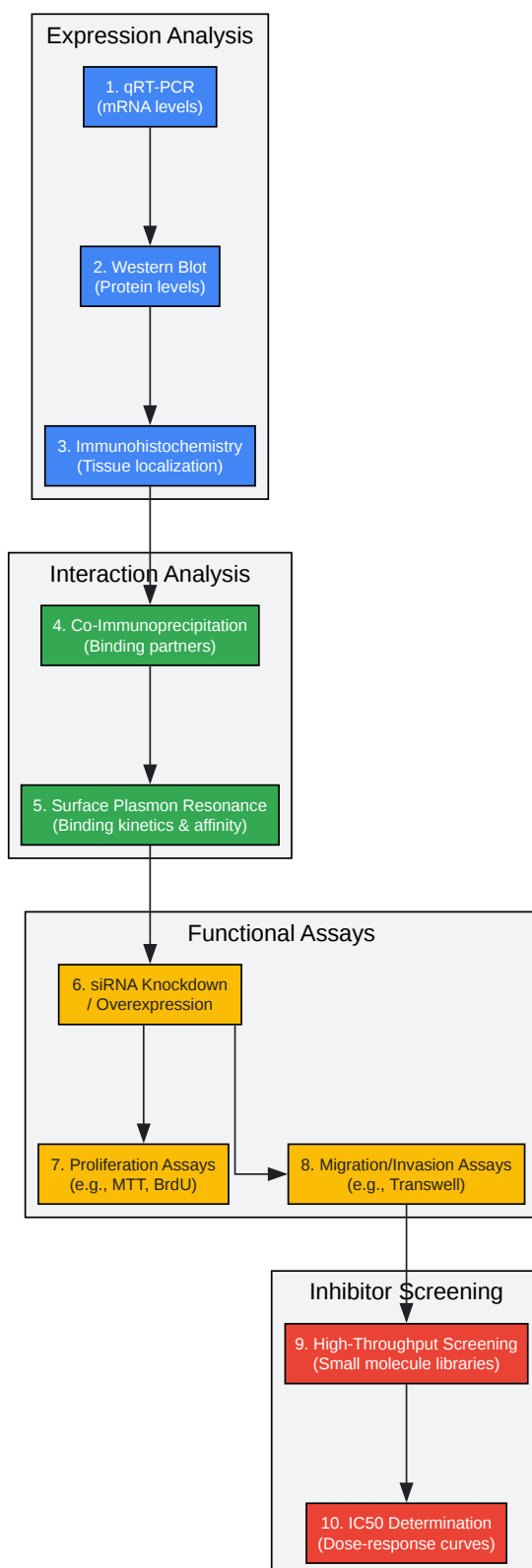
Table 2: Binding Affinities of Calcyclin (S100A6) with Interacting Proteins

Interacting Protein	Method	Dissociation Constant (Kd)	Conditions	Reference
RAGE (V domain)	Surface Plasmon Resonance (SPR)	28 nM - 13 μ M	Ca ²⁺ -loaded S100A6	[14][15]
Various Cytokines (26 out of 35 tested)	Surface Plasmon Resonance (SPR)	0.3 nM - 12 μ M	Ca ²⁺ -loaded S100A6	[14]
Erythropoietin (EPO)	Surface Plasmon Resonance (SPR)	81 nM - 0.5 μ M	Ca ²⁺ -loaded S100A6	[16]

Signaling Pathways and Experimental Workflows

Calcyclin (S100A6) Signaling in Cancer Progression





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